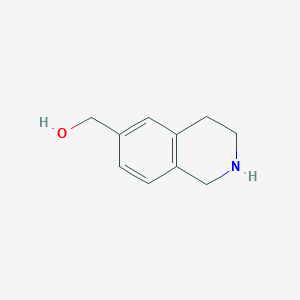

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Übersicht

Beschreibung

“(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” is a chemical compound with the formula C10H13NO . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” is not explicitly provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not fully detailed in the search results .Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

THIQ derivatives, including (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, have been extensively studied for their therapeutic activities. Notably, they have shown promise in drug discovery for cancer and central nervous system disorders. These derivatives also exhibit potential against infectious diseases like malaria, tuberculosis, HIV, HSV-infection, and leishmaniasis, indicating their broad-spectrum antimicrobial properties (Singh & Shah, 2017).

Neuroprotective and Antiaddictive Properties

Research has highlighted the neuroprotective, antiaddictive, and antidepressant-like activity of THIQ derivatives in animal models of central nervous system disorders. These properties suggest a potential for developing novel therapeutic agents for neurodegenerative diseases and addiction (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Industrial and Environmental Applications

In addition to therapeutic uses, THIQ derivatives have been applied in industrial contexts. For example, methanol, a related compound, serves as a marker for assessing the condition of solid insulation in power transformers, indicating its role in monitoring cellulosic insulation degradation (Jalbert et al., 2019). Furthermore, research on methanol and its derivatives, including THIQs, contributes to developing sustainable energy solutions and environmental remediation strategies.

Wirkmechanismus

Target of Action

The primary target of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins, which are essential for the transport of lipids in the body .

Mode of Action

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol acts as an inhibitor of MTP . It binds to the MTP, thereby inhibiting its activity. This inhibition leads to a decrease in the secretion of apolipoprotein B (apoB) and triglycerides without affecting the secretion of apoA-I or lipid synthesis .

Biochemical Pathways

The inhibition of MTP affects the lipoprotein assembly and secretion pathway . This results in a decrease in the secretion of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), which are rich in apoB and triglycerides .

Pharmacokinetics

The pharmacokinetics of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol are currently under investigation . It is known that when administered orally, it can lower plasma triglycerides and vldl cholesterol dose-dependently .

Result of Action

The inhibition of MTP by (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol leads to a significant reduction in plasma cholesterol and triglycerides . Specifically, it can reduce total and LDL cholesterol and triglycerides by 47%, 72%, and 75%, respectively, relative to either individual baselines or placebo, with little change in HDL cholesterol .

Action Environment

The action, efficacy, and stability of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol can be influenced by various environmental factors. For instance, when administered with food, MTP inhibition results in increased liver and intestinal triglycerides . When dosed away from meals, only hepatic triglycerides are increased .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,11-12H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEYVOHYKYDBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)

![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)